

## Survodutide's Impact on Cardiovascular Risk Factors: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Survodutide** (BI 456906) is an investigational dual glucagon receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist demonstrating significant potential in addressing cardiovascular risk factors associated with obesity and metabolic dysfunction. By activating both the GLP-1 and glucagon pathways, **survodutide** leverages a multi-faceted approach to weight management and metabolic control, impacting key cardiovascular health indicators including body weight, blood pressure, lipid profiles, and markers of inflammation. This technical guide provides an in-depth analysis of the currently available clinical data on **survodutide**, with a focus on its effects on cardiovascular risk factors, detailed experimental protocols from key clinical trials, and a visualization of its mechanism of action and study designs.

### **Mechanism of Action: A Dual-Pronged Approach**

**Survodutide**'s novel mechanism of action lies in its ability to agonize both the GLP-1 and glucagon receptors.[1][2] This dual agonism is hypothesized to create a synergistic effect on metabolism. The GLP-1R agonism primarily suppresses appetite, leading to reduced caloric intake.[1] Concurrently, GCGR agonism is thought to increase energy expenditure and may have direct effects on the liver to reduce hepatic fat.[1][2] This combined action addresses both sides of the energy balance equation, leading to robust weight loss and improvements in related metabolic parameters.





Click to download full resolution via product page

Figure 1: Survodutide's Dual Agonist Signaling Pathway.

# Clinical Efficacy in Cardiovascular Risk Factor Reduction

The primary evidence for **survodutide**'s impact on cardiovascular risk factors comes from a Phase II, randomized, double-blind, placebo-controlled, dose-finding trial in individuals with overweight or obesity (NCT04667377). This study evaluated the safety and efficacy of onceweekly subcutaneous injections of **survodutide** at various doses over 46 weeks.



### **Body Weight Reduction**

**Survodutide** demonstrated a dose-dependent and statistically significant reduction in body weight compared to placebo. At 46 weeks, the highest dose of 4.8 mg resulted in a mean weight loss of nearly 15% from baseline in the planned treatment analysis, with some participants who completed the study on this dose achieving nearly 19% weight loss.[1][3]

| Parameter     | Placebo | Survodutid<br>e 0.6 mg | Survodutid<br>e 2.4 mg | Survodutid<br>e 3.6 mg | Survodutid<br>e 4.8 mg |
|---------------|---------|------------------------|------------------------|------------------------|------------------------|
| Mean %        |         |                        |                        |                        |                        |
| Weight        |         |                        |                        |                        |                        |
| Change from   | -2.8%   | -6.2%                  | -12.5%                 | -13.2%                 | -14.9%                 |
| Baseline      |         |                        |                        |                        |                        |
| (Week 46)     |         |                        |                        |                        |                        |
| Data from the |         |                        |                        |                        |                        |
| planned       |         |                        |                        |                        |                        |
| treatment     |         |                        |                        |                        |                        |
| analysis of   |         |                        |                        |                        |                        |
| the Phase II  |         |                        |                        |                        |                        |
| dose-finding  |         |                        |                        |                        |                        |
| trial         |         |                        |                        |                        |                        |
| (NCT046673    |         |                        |                        |                        |                        |
| 77).[4]       |         |                        |                        |                        |                        |

### **Blood Pressure**

A post-hoc analysis of the Phase II trial revealed significant reductions in both systolic and diastolic blood pressure. The reductions were observed to be independent of baseline hypertension status.



| Parameter                                                                   | Placebo | Survodutid<br>e 0.6 mg | Survodutid<br>e 2.4 mg | Survodutid<br>e 3.6 mg | Survodutid<br>e 4.8 mg |
|-----------------------------------------------------------------------------|---------|------------------------|------------------------|------------------------|------------------------|
| Mean Change in Systolic BP (mmHg) from Baseline (Week 46)                   | -       | -                      | -                      | -                      | -6.2                   |
| Mean Change in Diastolic BP (mmHg) from Baseline (Week 46)                  | -       | -                      | -                      | -                      | -2.9                   |
| Data from the<br>Phase II<br>dose-finding<br>trial<br>(NCT046673<br>77).[4] |         |                        |                        |                        |                        |

### **Lipid Profile**

**Survodutide** treatment led to favorable changes in the lipid profile. A marked decrease in mean triglycerides was observed across all **survodutide** groups. Small decreases were also seen in VLDL at all doses and in LDL at the 2.4 mg and 3.6 mg doses. Mean total cholesterol and non-HDL-C decreased in the 0.6 mg, 2.4 mg, and 3.6 mg groups. Mean HDL levels remained relatively unchanged.[5]



| Parameter                                                                                                                    | Placebo  | Survodutid<br>e 0.6 mg | Survodutid<br>e 2.4 mg | Survodutid<br>e 3.6 mg | Survodutid<br>e 4.8 mg |
|------------------------------------------------------------------------------------------------------------------------------|----------|------------------------|------------------------|------------------------|------------------------|
| Mean<br>Change in<br>Triglycerides                                                                                           | Increase | Decrease               | Decrease               | Decrease               | Decrease               |
| Mean<br>Change in<br>VLDL-C                                                                                                  | -        | Small<br>Decrease      | Small<br>Decrease      | Small<br>Decrease      | Small<br>Decrease      |
| Mean<br>Change in<br>LDL-C                                                                                                   | -        | -                      | Small<br>Decrease      | Small<br>Decrease      | -                      |
| Mean Change in Total Cholesterol                                                                                             | -        | Decrease               | Decrease               | Decrease               | -                      |
| Mean<br>Change in<br>Non-HDL-C                                                                                               | -        | Decrease               | Decrease               | Decrease               | -                      |
| Mean<br>Change in<br>HDL-C                                                                                                   | -        | Unchanged              | Unchanged              | Unchanged              | Unchanged              |
| Qualitative summary from the Phase II dose-finding trial (NCT046673 77).[5] Detailed quantitative dosedependent data for all |          |                        |                        |                        |                        |



lipid parameters is not yet fully published.

### **Inflammatory Markers**

In a sub-study of the Phase II trial, **survodutide** demonstrated a positive impact on several cardiometabolic and inflammatory biomarkers. After 46 weeks of treatment with the 4.8 mg dose, there were statistically significant reductions in leptin, ICAM-1, E-selectin, and C-reactive protein (CRP) compared to placebo.

| Analyte (Week 46,<br>4.8 mg vs. Placebo) | Adjusted Fold<br>Change | 95% CI    | p-value  |
|------------------------------------------|-------------------------|-----------|----------|
| Leptin                                   | 0.53                    | 0.43-0.66 | < 0.0001 |
| ICAM-1                                   | 0.87                    | 0.81–0.94 | 0.0005   |
| E-selectin                               | 0.74                    | 0.67–0.81 | < 0.0001 |
| C-reactive protein (CRP)                 | 0.60                    | 0.42–0.86 | 0.0051   |

Data from a sub-study of the Phase II dosefinding trial (NCT04667377).

# Experimental Protocols Phase II Dose-Finding Trial in Obesity (NCT04667377)

This randomized, double-blind, placebo-controlled trial enrolled 387 participants with a BMI ≥27 kg/m <sup>2</sup> without type 2 diabetes.[1] The study consisted of a 20-week dose-escalation phase followed by a 26-week dose-maintenance phase.[1] Participants were randomized to receive once-weekly subcutaneous injections of **survodutide** (0.6 mg, 2.4 mg, 3.6 mg, or 4.8 mg) or placebo.[1] The primary endpoint was the percentage change in body weight from baseline to



week 46.[1] Secondary endpoints included the proportion of participants achieving  $\geq$ 5%,  $\geq$ 10%, and  $\geq$ 15% weight loss, and changes in waist circumference and blood pressure.[4]



Click to download full resolution via product page

**Figure 2:** Workflow of the Phase II Obesity Trial (NCT04667377).

### **SYNCHRONIZE Phase III Program**

Building on the promising Phase II results, the SYNCHRONIZE program comprises several Phase III trials to further evaluate the efficacy and safety of **survodutide**.

- SYNCHRONIZE-1 (NCT06066515): This trial is evaluating survodutide in people with obesity or overweight and comorbidities, but without type 2 diabetes.
- SYNCHRONIZE-2 (NCT06066528): This study is focused on individuals with obesity or overweight who also have type 2 diabetes.



SYNCHRONIZE-CVOT (NCT06077864): This is a large-scale cardiovascular outcomes trial
designed to assess the long-term cardiovascular safety and efficacy of survodutide in
people with overweight or obesity and established cardiovascular disease, chronic kidney
disease, or risk factors for cardiovascular disease. The primary endpoint is the time to the
first occurrence of a 5-point Major Adverse Cardiovascular Event (MACE).



Click to download full resolution via product page

**Figure 3:** Logical Flow of the SYNCHRONIZE-CVOT Trial.

### **Conclusion**

**Survodutide**, with its dual GLP-1R and GCGR agonist activity, has demonstrated significant and clinically meaningful improvements in several key cardiovascular risk factors in Phase II clinical trials. The observed reductions in body weight, blood pressure, and inflammatory markers, along with positive trends in lipid profiles, position **survodutide** as a promising



therapeutic candidate for individuals with obesity and associated cardiometabolic complications. The ongoing SYNCHRONIZE Phase III program, particularly the SYNCHRONIZE-CVOT, will be crucial in establishing the long-term cardiovascular safety and potential benefits of this novel agent. The comprehensive data from these trials will provide a clearer understanding of **survodutide**'s role in the evolving landscape of obesity and cardiovascular disease management.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pardon Our Interruption [boehringer-ingelheim.com]
- 2. Survodutide for treatment of obesity: rationale and design of two randomized phase 3 clinical trials (SYNCHRONIZE™-1 and -2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survodutide reduces body weight in phase 2 dose-finding trial for overweight/obesity -PACE-CME [pace-cme.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon and GLP-1 receptor dual agonist survodutide for obesity: a randomised, double-blind, placebo-controlled, dose-finding phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Survodutide's Impact on Cardiovascular Risk Factors: A
  Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15605024#investigating-survodutide-s-impact-on-cardiovascular-risk-factors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com